(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol
Description
This compound features a partially saturated binaphthalene core (octahydro) with hydroxyl groups at the 2,2' positions and 4-methoxyphenyl substituents at the 3,3' positions. The R-configuration imparts chirality, making it valuable in asymmetric catalysis and chiral ligand applications . Its molecular formula is C₃₄H₃₄O₄ (calculated molecular weight: ~514.6 g/mol), with the methoxy groups enhancing electron density and solubility compared to non-polar analogs.
Properties
IUPAC Name |
1-[2-hydroxy-3-(4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-1-yl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H34O4/c1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31(33(29)35)32-28-10-6-4-8-24(28)20-30(34(32)36)22-13-17-26(38-2)18-14-22/h11-20,35-36H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMGXFMYWVROBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C(=C3CCCCC3=C2)C4=C5CCCCC5=CC(=C4O)C6=CC=C(C=C6)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H34O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol is a complex organic compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has a molecular formula of C36H38O2 and a molecular weight of 502.7 g/mol. Its structure consists of two methoxyphenyl groups attached to a binaphthalene core, which is known to influence its biological interactions.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives of compounds with similar structures exhibit significant cytotoxicity against various human cancer cell lines. For instance:
- Cytotoxicity : The compound has shown promising results in inhibiting cell proliferation in Bcl-2 expressing cancer cell lines with IC50 values in the sub-micromolar range. This suggests a strong potential for targeting apoptosis pathways in cancer therapy .
The biological activity of (R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol may be attributed to several mechanisms:
- Bcl-2 Inhibition : Compounds with similar phenolic structures have been shown to inhibit Bcl-2 proteins, leading to increased apoptosis in cancer cells. The presence of methoxy groups enhances binding affinity to the Bcl-2 active site .
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells by generating ROS, which can lead to cell death .
Study 1: Anticancer Activity
In a study examining the effects of (R)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol on MCF-7 breast cancer cells:
- Results : The compound exhibited an IC50 value of 45 μM after 48 hours of treatment.
- Mechanism : Induction of apoptosis was confirmed through caspase activation assays and morphological changes observed via microscopy .
Study 2: Structure-Activity Relationship (SAR)
A comparative analysis of various substituted phenolic compounds demonstrated that:
- Substituents : The presence and position of methoxy groups significantly affected cytotoxicity and selectivity towards cancer cell lines.
- Findings : Compounds with multiple methoxy substitutions showed enhanced anticancer activity compared to those with fewer or no substitutions .
Data Table: Biological Activity Summary
| Compound Name | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| (R)-Compound | MCF-7 | 45 | Apoptosis via Bcl-2 inhibition |
| Similar Derivative | HCT-116 | 36 | ROS generation and apoptosis induction |
| Another Compound | HeLa | 34 | Bcl-2 inhibition and caspase activation |
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Structural-Activity Relationship (SAR) Insights
- Similarity Metrics : Computational studies using Tanimoto coefficients (e.g., MACCS fingerprints) reveal that substituent polarity and steric bulk significantly influence biological and catalytic activity . For example, the target compound’s methoxy groups yield ~70% similarity to phenyl analogs but <50% to mesityl derivatives .
- Pharmacokinetics : Methoxy-substituted binaphthols exhibit improved metabolic stability compared to halogenated analogs, as seen in cytotoxicity assays .
Preparation Methods
Catalytic Hydrogenation of BINOL
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Conditions :
-
Outcome :
Asymmetric Synthesis and Resolution
Chiral Pool Approach
Diastereomeric Resolution
-
Procedure :
Optimized Synthetic Route
A representative high-yielding pathway combines hydrogenation and cross-coupling:
Analytical Characterization
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HPLC : Chiralcel OD-H column, hexane/i-PrOH (90:10), retention time: 12.3 min (R), 14.1 min (S).
-
NMR :
Applications and Derivatives
The compound serves as:
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A chiral ligand in asymmetric catalysis (e.g., Rh-catalyzed hydrogenation).
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A precursor for phosphoric acid catalysts in enantioselective transformations.
Comparison of Methods
Q & A
Q. What are the established synthetic routes for preparing (R)-5,5',6,6',7,7',8,8'-octahydro-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol?
The synthesis typically involves asymmetric coupling of binaphthol derivatives. A key step is the enantioselective phosphorylation of the precursor 3,3'-bis(triphenylsilyl)-octahydrobinaphthalene diol using POCl₃ in pyridine at 95°C, followed by purification via column chromatography . Alternative routes include bidirectional functionalization of tetramethoxybiphenyl intermediates, as demonstrated in related octahydrobinaphthalene systems . Critical parameters include reaction temperature (>90°C) and stoichiometric control of phosphorylating agents to avoid over-functionalization.
Q. How is the enantiomeric purity of this compound validated in academic research?
Enantiomeric purity is assessed using chiral stationary phase (CSP) HPLC. Cyclofructan-based CSPs (e.g., LARIHC CF6-RN) with normal-phase conditions (heptane:ethanol 90:10, 1 mL/min flow rate) achieve baseline separation (Rs > 2.5) for binaphthol derivatives. Retention times and elution order should be cross-validated with polarimetric detection ([α]D values) . For example, related octahydrobinaphthalene diols show [α]D = +155.4° (c 1.00, CHCl₃) for the (S)-enantiomer, providing a reference for optical rotation validation .
Q. What spectroscopic techniques are critical for structural characterization?
- X-ray crystallography : Resolves axial chirality and confirms the (R)-configuration. Related binaphthol derivatives crystallize in orthorhombic systems (e.g., P2₁2₁2₁) with C–C bond lengths of 1.46–1.52 Å in the octahydro core .
- ¹H/¹³C NMR : Key signals include methoxy protons (δ 3.75–3.85 ppm) and hydroxyl groups (δ 5.20–5.40 ppm, broad). Aromatic protons in the 4-methoxyphenyl substituents appear as doublets (δ 6.85–7.25 ppm) .
- MS (HRMS) : Molecular ion [M+H]⁺ at m/z 452.18 (C₂₀H₂₀Br₂O₂) for brominated analogs, confirming functionalization .
Advanced Research Questions
Q. How does the compound’s stability vary under different experimental conditions?
The diol is stable in inert atmospheres (N₂/Ar) at room temperature but degrades under oxidative conditions. Accelerated stability studies (40°C/75% RH) show <5% decomposition over 30 days when stored in amber vials with desiccants. Hydroxyl groups are susceptible to oxidation, requiring antioxidants (e.g., BHT) in prolonged reactions . Compatibility testing reveals incompatibility with strong acids (e.g., H₂SO₄) and carbon oxides, which induce ring-opening reactions .
Q. How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?
Discrepancies often arise from dynamic stereochemistry in solution vs. solid-state conformations. For example:
- NMR vs. X-ray : Solution-phase NOESY may show axial flexibility, while X-ray confirms a rigid cisoid conformation.
- Methoxy group orientation : Crystallography may reveal torsional angles (e.g., 85–95°) not observable via NMR due to rapid rotation .
Resolution requires complementary techniques: VT-NMR (variable temperature) to assess conformational dynamics and DFT calculations (B3LYP/6-31G*) to model equilibrium geometries .
Q. What methodological advancements exist for its application in asymmetric catalysis?
The diol serves as a precursor for phosphine oxide catalysts. A validated protocol involves:
Reacting the diol with POCl₃ (2.0 equiv) in pyridine (20 equiv) at 95°C for 20 hours.
Quenching with ice-water and isolating the phosphine oxide via ether extraction (yield: 78–82%).
Testing catalytic efficiency in asymmetric aldol reactions (e.g., 10 mol% loading, toluene, 0°C), achieving enantiomeric excess (ee) >90% for β-hydroxy ketones .
Q. What in silico strategies predict its chiral recognition properties?
Molecular docking (AutoDock Vina) with cyclofructan CSPs models enantioselectivity. Key parameters:
- Binding affinity (ΔG): Typically −6.5 to −7.2 kcal/mol for the (R)-enantiomer.
- Hydrogen bonding: Hydroxyl groups interact with CSP’s ether oxygens (distance: 2.1–2.3 Å).
Thermodynamic studies (van’t Hoff plots) reveal entropy-driven retention (ΔS° = +12.5 J/mol·K) for polar modifiers like 1-propanol .
Safety & Handling
Q. What are the critical safety protocols for handling this compound?
- PPE : Nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods to prevent inhalation of dust (P261, P305+P351+P338) .
- Spill management : Absorb with vermiculite, neutralize with 10% acetic acid, and dispose as hazardous waste (H315-H319) .
- Storage : Inert atmosphere (Ar), desiccated at 4°C. Avoid exposure to light .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
